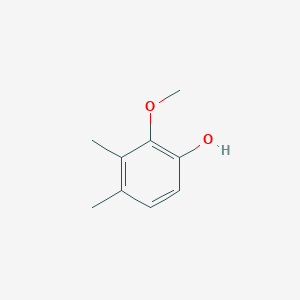
Cyclophenazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclophenazine hydrochloride is a chemical compound that belongs to the phenothiazine class of drugs. It is a potent neuroleptic agent that is used in the treatment of various psychiatric disorders. This chemical compound has been the subject of extensive research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Cyclophenazine hydrochloride has been extensively studied for its potential therapeutic applications. It has been found to be effective in the treatment of various psychiatric disorders such as schizophrenia, bipolar disorder, and anxiety disorders. It is also used as an antiemetic agent in the treatment of nausea and vomiting.
Mecanismo De Acción
The exact mechanism of action of cyclophenazine hydrochloride is not fully understood. However, it is known to block the dopamine receptors in the brain, which reduces the activity of the dopamine neurotransmitter. This results in a decrease in the symptoms of psychiatric disorders.
Efectos Bioquímicos Y Fisiológicos
Cyclophenazine hydrochloride has a number of biochemical and physiological effects. It has been found to increase the levels of prolactin, a hormone that is involved in lactation. It also has anticholinergic effects, which can cause dry mouth, blurred vision, and constipation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclophenazine hydrochloride is a potent neuroleptic agent that has been extensively studied in the laboratory. It has a number of advantages, such as its ability to block dopamine receptors and its effectiveness in the treatment of various psychiatric disorders. However, it also has limitations, such as its potential side effects and the need for careful monitoring during treatment.
Direcciones Futuras
There are several future directions for the research of cyclophenazine hydrochloride. One area of research is the development of new drugs that are based on the structure of cyclophenazine hydrochloride. Another area of research is the investigation of the long-term effects of cyclophenazine hydrochloride on the brain and the body. Additionally, more research is needed to fully understand the mechanism of action of cyclophenazine hydrochloride and its potential therapeutic applications.
Conclusion:
In conclusion, cyclophenazine hydrochloride is a potent neuroleptic agent that has been extensively studied for its potential therapeutic applications. Its mechanism of action involves the blocking of dopamine receptors in the brain, which reduces the activity of the dopamine neurotransmitter. Cyclophenazine hydrochloride has several biochemical and physiological effects, and it has both advantages and limitations for lab experiments. There are several future directions for the research of cyclophenazine hydrochloride, including the development of new drugs and the investigation of its long-term effects.
Métodos De Síntesis
The synthesis of cyclophenazine hydrochloride involves the reaction of 2-chloro-N-(2-chloroethyl)acetamide with 2-(2-chlorophenothiazin-10-yl)ethylamine. The reaction is carried out in the presence of a base and a solvent. The resulting product is a white crystalline powder that is soluble in water.
Propiedades
Número CAS |
15686-74-5 |
|---|---|
Nombre del producto |
Cyclophenazine hydrochloride |
Fórmula molecular |
C23H28Cl2F3N3S |
Peso molecular |
506.5 g/mol |
Nombre IUPAC |
10-[3-(4-cyclopropylpiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine;dihydrochloride |
InChI |
InChI=1S/C23H26F3N3S.2ClH/c24-23(25,26)17-6-9-22-20(16-17)29(19-4-1-2-5-21(19)30-22)11-3-10-27-12-14-28(15-13-27)18-7-8-18;;/h1-2,4-6,9,16,18H,3,7-8,10-15H2;2*1H |
Clave InChI |
PGFVMQPOOFLBBI-UHFFFAOYSA-N |
SMILES |
C1CC1N2CCN(CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F.Cl.Cl |
SMILES canónico |
C1CC1N2CCN(CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




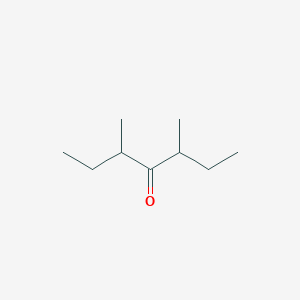

![1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole](/img/structure/B95989.png)
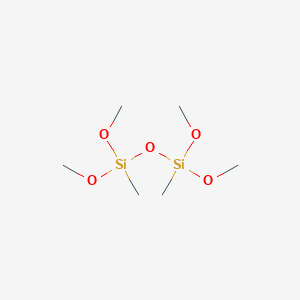
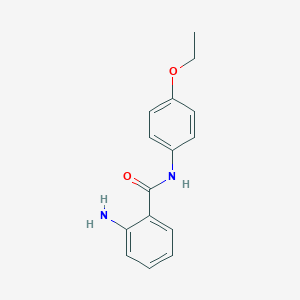
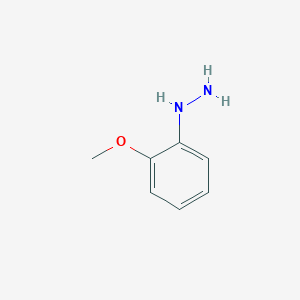
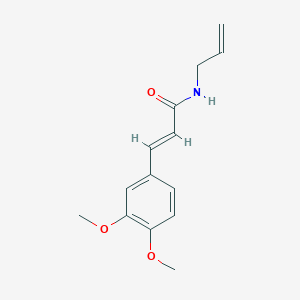
![3-Bromo-2-nitro-benzo[b]thiophene](/img/structure/B95998.png)
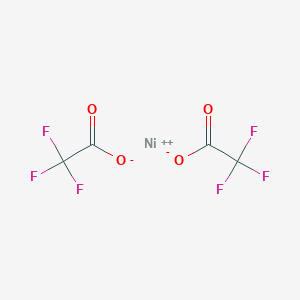
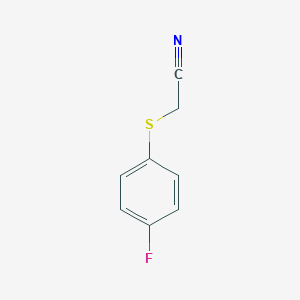
![2-Methyloctahydro-2-azacyclopropa[cd]pentalene](/img/structure/B96004.png)

